molecular formula C17H24N2O6 B14776442 Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate;oxalic acid

Tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate;oxalic acid

Cat. No.: B14776442
M. Wt: 352.4 g/mol
InChI Key: CUMZHTXUMIRLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an amino group and a phenyl group, as well as a tert-butyl ester and an oxalate salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where a suitable amine is reacted with a halogenated pyrrolidine derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a phenyl halide is reacted with the pyrrolidine ring in the presence of a Lewis acid catalyst.

    Formation of the tert-Butyl Ester: The tert-butyl ester can be formed through an esterification reaction, where the carboxylic acid group of the pyrrolidine derivative is reacted with tert-butyl alcohol in the presence of an acid catalyst.

    Formation of the Oxalate Salt: The oxalate salt can be formed through a reaction between the pyrrolidine derivative and oxalic acid or its derivatives.

Industrial Production Methods

Industrial production of (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The oxalate salt can be reduced to form the corresponding free base.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Hydrolysis: Common conditions include acidic or basic aqueous solutions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Free base of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate oxalate is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate;oxalic acid

InChI

InChI=1S/C15H22N2O2.C2H2O4/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11;3-1(4)2(5)6/h4-8,12-13H,9-10,16H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

CUMZHTXUMIRLOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.